4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate
Description
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate is a fused heterocyclic compound featuring a naphthothiophene core with a partially hydrogenated thiophene ring. The compound’s structural uniqueness lies in the combination of a sulfur-containing fused aromatic system and a polar ester group, making it a candidate for exploration in medicinal chemistry or materials science .
Properties
CAS No. |
920012-63-1 |
|---|---|
Molecular Formula |
C20H16O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4,9-dihydrobenzo[f][1]benzothiol-4-yl 4-methoxybenzoate |
InChI |
InChI=1S/C20H16O3S/c1-22-15-8-6-13(7-9-15)20(21)23-19-16-5-3-2-4-14(16)12-18-17(19)10-11-24-18/h2-11,19H,12H2,1H3 |
InChI Key |
QMRNSPCEYWSRBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2C3=C(CC4=CC=CC=C24)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The final esterification step involves the reaction of the intermediate with 4-methoxybenzoic acid under acidic or basic conditions to form the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of the dihydronaphtho[2,3-b]thiophene structure exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds related to 4,9-dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate demonstrate potent activity against human cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism of action is thought to involve topoisomerase II inhibition, which is crucial for DNA replication and cell division .
Antimicrobial Activity
Some derivatives of naphtho[2,3-b]thiophenes have been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups in the molecular structure enhances their efficacy against bacterial strains . This suggests potential applications in developing new antimicrobial agents.
Synthesis Techniques
The synthesis of 4,9-dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate can be achieved through various methods:
- Visible-Light-Mediated Reactions : Recent studies have developed environmentally friendly synthetic routes using visible light to facilitate cycloaddition reactions, yielding high product diversity and good yields .
- One-Pot Synthesis : This method simplifies the synthesis process by combining multiple steps into a single reaction vessel, improving efficiency and reducing waste .
Cytotoxicity Evaluation
In one study, a series of acyl derivatives of the dihydronaphtho[2,3-b]thiophene system were synthesized and evaluated for their cytotoxic properties. The findings indicated that certain modifications significantly enhanced their anti-proliferative activity against cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide | 0.5 | HepG2 |
| 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione | 18.11 | MCF-7 |
Antimicrobial Testing
Another study focused on evaluating the antimicrobial effects of various derivatives against common pathogens. The results demonstrated that specific substitutions on the thiophene ring enhanced antibacterial activity significantly .
Mechanism of Action
The mechanism of action of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphtho[2,3-b]thiophen-4,9-dione (Compound 5, )
- Structural Differences: Lacks the 4-methoxybenzoate ester and features a fully aromatic quinone system.
- Electronic Properties: The quinone moiety increases electron-deficient character, enhancing redox activity compared to the ester-substituted target compound.
- Synthesis : Prepared via Friedel-Crafts acylation and cyclization, contrasting with the photochemical methods used for dihydrofuran analogs .
4,9-Dihydronaphtho[2,3-b]thiophen-4-one ()
- Functional Group : Contains a ketone at position 4 instead of the ester.
- Tautomerism: Exhibits keto-enol tautomerism, as confirmed by NMR studies, with enol content dependent on thiophene ring fusion mode.
Dihydronaphtho[2,3-b]furan-4,9-diones (–9)
- Heteroatom : Replaces sulfur with oxygen in the fused ring.
- Reactivity : The furan’s lower aromaticity and higher electronegativity may increase susceptibility to electrophilic attack compared to the thiophene analog.
S-Alkylated 1,2,4-Triazoles ()
- Core Structure : While distinct, these sulfur-containing triazoles highlight the role of sulfur in modulating electronic properties (e.g., C=S stretching at 1243–1258 cm⁻¹ in IR spectra). The target compound’s thiophene ring may similarly influence its spectroscopic signatures .
Physical and Spectroscopic Data Comparison
Biological Activity
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate is a compound derived from the naphtho[2,3-b]thiophene framework, known for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure
The chemical structure of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate can be represented as follows:
This structure includes a naphtho[2,3-b]thiophene moiety linked to a 4-methoxybenzoate group.
Biological Activity Overview
Recent studies have indicated that compounds related to 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate exhibit significant cytotoxicity against various cancer cell lines. The biological activity is primarily attributed to their ability to interfere with cellular processes such as tubulin polymerization and topoisomerase inhibition.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of related compounds. For instance:
- Cytotoxicity against Cancer Cell Lines : A study on derivatives of naphtho[2,3-b]thiophenes demonstrated potent cytotoxicity against leukemia cells with log GI50 values of -7.61 against SR cells and -7.18 against MOLT-4 cells .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. This was observed in compounds that bind to the colchicine-binding site on tubulin .
Table 1: Summary of Cytotoxicity Data
| Compound | Cell Line | Log GI50 Value |
|---|---|---|
| 2,7-Diacetyl naphtho[2,3-b]thiophene | SR Cells | -7.61 |
| 3-Acetyl naphtho[2,3-b]thiophene | MOLT-4 Cells | -8.00 |
| 4-Methoxybenzoate derivative | PC-3 (Prostate) | Low nM range |
| SMART Compounds | A375 (Melanoma) | Low nM range |
Case Studies
- In Vivo Efficacy : In vivo studies using human prostate (PC-3) and melanoma (A375) xenograft models showed that certain derivatives exhibited significant antitumor activity without apparent neurotoxicity at therapeutic doses .
- Resistance Mechanisms : Investigations into multidrug resistance (MDR) revealed that some derivatives can effectively inhibit growth in MDR-overexpressing cells, suggesting potential for overcoming common resistance mechanisms associated with traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
